Sulfur trioxide-trimethylamine
Overview
Description
Sulfur trioxide-trimethylamine is a chemical compound formed by the combination of sulfur trioxide and trimethylamine. It is known for its role as a reagent in various chemical reactions, particularly in the sulfation of organic molecules. This compound is highly reactive and is used in both laboratory and industrial settings for its ability to introduce sulfate groups into other molecules .
Mechanism of Action
Target of Action
Sulfur trioxide-trimethylamine (TMAS) is primarily used as a reagent for sulfonation and sulfamation reactions . Its primary targets are molecules that require the addition of a sulfate group, such as resveratrol metabolites, chitooligosaccharides, and glycosaminoglycans . The addition of a sulfate group can significantly alter the properties of these molecules, enabling them to participate in various biological processes.
Mode of Action
TMAS acts as a high-activity sulfate group donor . It interacts with its targets by transferring a sulfate group to them. This sulfation process is facilitated by the strong Lewis acid properties of sulfur trioxide, which is part of the TMAS complex . The trimethylamine component of TMAS serves to stabilize the sulfur trioxide, making the complex a more manageable and effective reagent .
Biochemical Pathways
The sulfation reactions catalyzed by TMAS can affect various biochemical pathways. For instance, the sulfation of resveratrol metabolites and chitooligosaccharides can influence pathways related to anti-HIV-1 activity . Similarly, the sulfation of glycosaminoglycans can facilitate the activation of signaling pathways dependent on sulfation patterns .
Result of Action
The primary result of TMAS’s action is the sulfation of target molecules. This can lead to a variety of molecular and cellular effects, depending on the specific molecule being sulfated. For example, the sulfation of resveratrol metabolites can enhance their anti-HIV-1 activity . Similarly, the sulfation of glycosaminoglycans can enable them to participate in various cellular signaling pathways .
Action Environment
The action of TMAS can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of the sulfation process . Additionally, the presence of other substances in the reaction environment can also impact the action of TMAS. For example, certain solvents can enhance the solubility of TMAS, thereby facilitating its interaction with target molecules .
Biochemical Analysis
Biochemical Properties
Sulfur trioxide-trimethylamine plays a significant role in biochemical reactions. It is involved in the synthesis of sulfate-conjugated resveratrol metabolites and chitooligosaccharides . The nature of these interactions involves the sulfonation and sulfamation reactions .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its role as a reagent in sulfonation and sulfamation reactions
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of sulfate-conjugated resveratrol metabolites and chitooligosaccharides
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfur trioxide-trimethylamine can be synthesized by reacting sulfur trioxide with trimethylamine. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
SO3+(CH3)3N→(CH3)3
Properties
IUPAC Name |
N,N-dimethylmethanamine;sulfur trioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.O3S/c2*1-4(2)3/h1-3H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXASQZJWWGZNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C.O=S(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185505 | |
Record name | Sulphur trioxide trimethylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3162-58-1, 17736-86-6 | |
Record name | Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3162-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17736-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sulphur trioxide trimethylamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003162581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylamine, compound with sulphur trioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017736866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3162-58-1 | |
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Record name | Sulphur trioxide trimethylamine (1:1) | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulphur trioxide--trimethylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Trimethylamine, compound with sulphur trioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.920 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Sulfur trioxide-trimethylamine | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes sulfur trioxide-trimethylamine a useful reagent for sulfation reactions?
A1: this compound acts as a convenient source of sulfur trioxide (SO3), a potent electrophile. The trimethylamine component serves as a Lewis base, complexing with SO3 and moderating its reactivity. This complexation allows for controlled and selective sulfation reactions.
Q2: What specific applications of this compound are highlighted in the research papers?
A2: The research highlights the use of this compound for synthesizing:
- Flavonoid sulfates: The reagent facilitates the synthesis of flavonoid 3′,4′-disulfates and specific 3,3′-disulfates by exploiting the differential hydrolysis rates of sulfate groups at different positions. []
- Sulfated glycolipids: this compound enables the regioselective sulfation of glycolipids, which are studied for their selectin-inhibiting properties. This involves sulfation at specific hydroxyl groups on the sugar moiety while leaving other functionalities intact. []
- Sulfated polysaccharides: Water-insoluble polysaccharides like those derived from Grifola frondosa mycelium can be modified to enhance their water solubility through sulfation using this compound. [, ]
- Heparinoid analogs: This reagent is used for the resulfation of partially desulfated heparinoids, potentially impacting their anticoagulant activity. []
Q3: Can you provide examples of regioselective sulfation achieved with this reagent?
A3: Certainly. In one study, this compound facilitated the selective synthesis of β-D-GlcA-(1→3)-β-D-Gal disaccharides with sulfate groups at specific positions (4-, 6-, or 4,6-disulfate). [] Another study demonstrated its use in synthesizing 3′-sulfolactose and 3′-sulfo-β-galactosylceramide, showcasing its applicability for complex glycoside substrates. []
Q4: Are there any studies on the impact of reaction conditions on sulfation with this compound?
A4: Yes, a study investigating the sulfation of a polysaccharide from Grifola frondosa mycelium found that a higher yield of sulfation was achieved with a specific molar ratio of sulfur trioxide to monosaccharide units in the polysaccharide, along with controlled temperature and reaction time. [, ]
Q5: How is this compound characterized?
A5: While the provided research focuses on applications, a key publication mentions a method for determining the active sulfur trioxide content within sulfur trioxide complexes like this compound. [] This suggests that analytical techniques are crucial for characterizing and ensuring the quality of this reagent.
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